molecular formula C11H12ClFO2 B13972530 Ethyl 3-(4-chloro-3-fluorophenyl)propanoate

Ethyl 3-(4-chloro-3-fluorophenyl)propanoate

Cat. No.: B13972530
M. Wt: 230.66 g/mol
InChI Key: SKLBWUHAEADNDH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12ClFO2 It is an ester derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-(4-chloro-3-fluorophenyl)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: 3-(4-chloro-3-fluorophenyl)propanoic acid and ethanol.

    Reduction: 3-(4-chloro-3-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-3-fluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-3-fluorophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-fluorophenyl)propanoate: Lacks the chloro substituent, which may result in different chemical and biological properties.

    Ethyl 3-(4-chlorophenyl)propanoate: Lacks the fluoro substituent, potentially altering its reactivity and applications.

    Ethyl 3-(4-bromophenyl)propanoate: The bromo substituent can lead to different substitution reactions compared to the chloro and fluoro groups.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

ethyl 3-(4-chloro-3-fluorophenyl)propanoate

InChI

InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3

InChI Key

SKLBWUHAEADNDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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